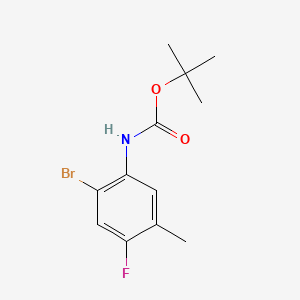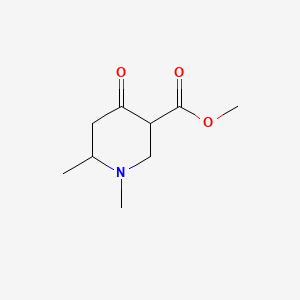![molecular formula C15H17N3O3 B8207873 1-N-[(4-methoxyphenyl)methyl]-2-N-methyl-4-nitrobenzene-1,2-diamine](/img/structure/B8207873.png)
1-N-[(4-methoxyphenyl)methyl]-2-N-methyl-4-nitrobenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N-[(4-Methoxyphenyl)methyl]-2-N-methyl-4-nitrobenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a methoxyphenyl group, a nitro group, and two amine groups attached to a benzene ring
準備方法
The synthesis of 1-N-[(4-methoxyphenyl)methyl]-2-N-methyl-4-nitrobenzene-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amination: The nitro compound is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst, to form the corresponding amine.
Alkylation: The amine is alkylated using a methoxyphenylmethyl halide under basic conditions to introduce the methoxyphenylmethyl group.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base to obtain the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-N-[(4-Methoxyphenyl)methyl]-2-N-methyl-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-N-[(4-Methoxyphenyl)methyl]-2-N-methyl-4-nitrobenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-N-[(4-methoxyphenyl)methyl]-2-N-methyl-4-nitrobenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.
類似化合物との比較
1-N-[(4-Methoxyphenyl)methyl]-2-N-methyl-4-nitrobenzene-1,2-diamine can be compared with other similar compounds, such as:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares a similar methoxyphenyl group but differs in the substitution pattern and functional groups.
N-(4-Methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide: This compound has a similar methoxyphenyl group but includes additional functional groups and a different core structure.
特性
IUPAC Name |
1-N-[(4-methoxyphenyl)methyl]-2-N-methyl-4-nitrobenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-16-15-9-12(18(19)20)5-8-14(15)17-10-11-3-6-13(21-2)7-4-11/h3-9,16-17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREZDXLJHAVFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-[(tert-butyldimethylsilyl)oxy]pyridine](/img/structure/B8207798.png)
![2-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8207806.png)
![tert-Butyl 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)azetidine-1-carboxylate](/img/structure/B8207814.png)

![benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B8207821.png)


![benzyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate](/img/structure/B8207833.png)

![Ethyl 2-{[2-nitro-5-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B8207868.png)



